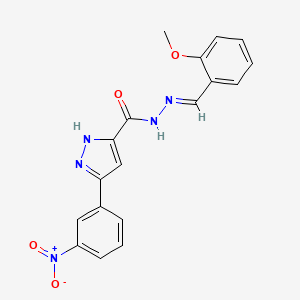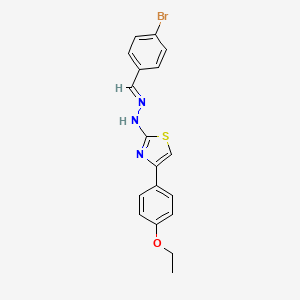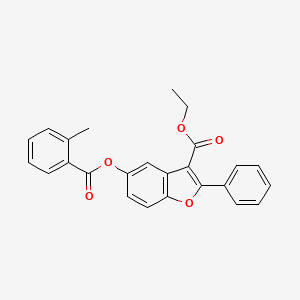
N'-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The presence of both methoxy and nitro functional groups, along with the pyrazole ring, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carbohydrazide: The carbohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Schiff Base Formation: The final step involves the condensation of the carbohydrazide with 2-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, or nitric acid.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Medicinal Chemistry: As a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Material Science: Exploring its use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the methoxy and nitro groups can influence its binding affinity and specificity. The pyrazole ring can also play a crucial role in its interaction with biological targets.
類似化合物との比較
Similar Compounds
- N’-(2-Hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Methoxybenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Methoxybenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups and the pyrazole ring. The methoxy group can enhance its solubility and bioavailability, while the nitro group can contribute to its reactivity and potential biological activity. The pyrazole ring provides a stable and versatile scaffold for further modifications.
特性
CAS番号 |
302918-47-4 |
|---|---|
分子式 |
C18H15N5O4 |
分子量 |
365.3 g/mol |
IUPAC名 |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-27-17-8-3-2-5-13(17)11-19-22-18(24)16-10-15(20-21-16)12-6-4-7-14(9-12)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChIキー |
DNBMMBYHORBAHT-YBFXNURJSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993848.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)


![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11993871.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993875.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)


